1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
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Overview
Description
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 5, two methyl groups at positions 1 and 3, and a methanamine group at position 4, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Medicine: Research is ongoing to
Properties
Molecular Formula |
C6H12Cl3N3 |
---|---|
Molecular Weight |
232.5 g/mol |
IUPAC Name |
(5-chloro-1,3-dimethylpyrazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10ClN3.2ClH/c1-4-5(3-8)6(7)10(2)9-4;;/h3,8H2,1-2H3;2*1H |
InChI Key |
CTFNWFPNCIXBGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CN)Cl)C.Cl.Cl |
Origin of Product |
United States |
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